Iocarmate meglumine is synthesized from iocarmic acid, a derivative of benzoic acid, and meglumine, which is a sugar alcohol. Meglumine acts as a solubilizing agent that increases the water solubility of the radiopaque compound, making it suitable for intravenous administration.
Iocarmate meglumine falls under the classification of iodinated contrast agents. These agents are further divided into ionic and non-ionic types, with iocarmate being an ionic contrast medium. Ionic contrast agents typically have higher osmolality compared to blood plasma, which can lead to adverse reactions in some patients.
The synthesis of iocarmate meglumine involves several steps:
The synthesis process may involve techniques such as:
Iocarmate meglumine has a complex molecular structure characterized by its iodine content, which contributes to its radiopacity. The molecular formula can be represented as CHINO.
The primary chemical reaction involved in the use of iocarmate meglumine is its interaction with X-rays during imaging procedures. When exposed to X-ray radiation, the iodine atoms absorb the radiation more effectively than surrounding tissues, resulting in enhanced contrast on imaging scans.
In addition to its primary use in imaging, iocarmate meglumine can undergo hydrolysis under certain conditions, which may affect its stability and efficacy as a contrast agent.
The mechanism of action of iocarmate meglumine involves its ability to absorb X-rays due to its high iodine content. When injected into the bloodstream, it circulates through the vascular system and accumulates in areas where enhanced imaging is required.
Iocarmate meglumine is primarily used in medical imaging applications such as:
In addition to diagnostic imaging, research is ongoing into potential therapeutic applications, including targeted drug delivery systems that utilize its radiopaque properties for guided interventions.
Iocarmate meglumine emerged in the 1970s as part of intensive efforts to develop safer and more effective iodinated contrast media for radiographic imaging. Marketed under the trade name Dimer-X, it represented a significant advancement in ionic dimeric contrast agents [7] [8]. Its chemical structure—a dimeric ioxaglate formed by two tri-iodinated benzene rings linked by an adipic acid chain—provided higher iodine content (∼1,253.87 g/mol) per molecule compared to earlier monomeric agents like iothalamate. This structural innovation aimed to improve radiopacity while moderating osmolality [8]. Primarily developed for myelography and ventriculography, Dimer-X was also adapted for specialized procedures such as hysterosalpingography (imaging of the uterus and fallopian tubes) [7]. Its introduction addressed a critical need for water-soluble agents capable of delineating complex anatomical structures without the persistent residue issues associated with oil-based predecessors (e.g., iophendylate) [6] [8].
Table 1: Key Properties of Iocarmate Meglumine
Property | Specification | Significance |
---|---|---|
Chemical Name | 5,5´-(Adipoyldiimino)bis(2,4,6-triiodo-N-methylisophthalamic acid) compound with 1-deoxy-1-(methylamino)-D-glucitol (1:2) | Dimeric structure enhances iodine payload |
Molecular Weight | 1,644.29 g/mol | Higher molecular weight improves X-ray attenuation |
Trade Name | Dimer-X | Primary commercial identity |
Primary Applications | Myelography, ventriculography, hysterosalpingography | Replaced oil-based agents for cavity imaging |
Iocarmate meglumine belonged to the ionic dimer class, positioning it transitionally between early hyperosmolar ionic monomers (e.g., meglumine iothalamate) and later non-ionic agents (e.g., metrizamide, iopamidol). Its development reflected a key industry strategy: reducing osmolality-to-iodine ratios to minimize adverse physiological effects while maintaining image quality [1] [3]. In arthrography studies, iocarmate (ionic dimer) demonstrated superior iodine retention and radiographic density compared to both ionic monomers (iothalamate) and non-ionic monomers (metrizamide). For example, canine knee joint injections revealed that iocarmate maintained significantly higher intra-articular iodine concentrations over time [1]. However, its ionic nature still posed limitations. In myelography, ionic agents like iocarmate were found to stimulate fibroblast collagen production in vitro, correlating with risks of arachnoiditis—a complication less prevalent with non-ionics [8]. Crucially, comparative studies in sickle cell disease models showed ionic media (e.g., meglumine iothalamate) induced significantly more erythrocyte sickling than non-ionics—highlighting a driving force for non-ionic development [3].
Commercialized as Dimer-X, iocarmate meglumine was protected under chemical patents covering dimeric iodinated structures and their salts (e.g., meglumine formulations) [5] [8]. Its branding emphasized the "dimeric advantage": a 2:1 ratio of iodine atoms to dissolved particles, improving efficiency over monomers. Early clinical adoption focused on neuroimaging, particularly lumbar radiculography and ventriculography [4] [8]. Industry-sponsored studies highlighted its tolerability; for instance, canine ventriculography with Dimer-X showed no histological abnormalities post-administration, positioning it as a safer alternative to older ionic agents like Conray-60 (meglumine iothalamate) [8]. By the mid-1970s, Dimer-X was clinically established across Europe and Japan for procedures requiring water-soluble contrast, though it faced competition from emerging non-ionics like metrizamide. Patent protections likely covered its unique dimeric backbone and meglumine formulation—common strategies for extending commercial viability of contrast agents [5] [8]. By the 1990s, however, Dimer-X was largely supplanted by second-generation non-ionics and is no longer marketed globally [7].
Table 2: Chronological Development of Iocarmate Meglumine
Time Period | Development Milestone | Clinical Impact |
---|---|---|
Early 1970s | Synthesis and patenting of iocarmic acid meglumine salt | Creation of "Dimer-X" as a novel ionic dimer |
1973–1976 | Animal and clinical studies in myelography/ventriculography | Demonstrated improved CNS tolerance vs. older ionic agents |
Mid-1970s | Expansion to hysterosalpingography and arthrography | Broadened utility for body cavity imaging |
Post-1980s | Gradual market withdrawal due to non-ionic alternatives | Superseded by agents with lower neurotoxicity |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 54705-14-5